molecular formula C7H5BrFNO2 B13108224 3-Bromo-5-fluoro-2-nitrotoluene

3-Bromo-5-fluoro-2-nitrotoluene

Cat. No.: B13108224
M. Wt: 234.02 g/mol
InChI Key: HEQRANQEOUBDLG-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-2-nitrotoluene is an organic compound with the molecular formula C7H5BrFNO2. It is a derivative of toluene, where the methyl group is substituted with a bromine atom at the third position, a fluorine atom at the fifth position, and a nitro group at the second position. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-2-nitrotoluene typically involves multi-step reactions starting from toluene. The process includes:

    Nitration: Toluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position.

    Bromination: The nitrotoluene is then brominated using bromine in the presence of a catalyst like iron(III) bromide to introduce the bromine atom at the meta position.

    Fluorination: Finally, the compound undergoes fluorination using a fluorinating agent such as Selectfluor to introduce the fluorine atom at the para position.

Industrial Production Methods

Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-2-nitrotoluene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Hydrogen gas with palladium on carbon.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups.

    Reduction: Formation of 3-Bromo-5-fluoro-2-aminotoluene.

    Oxidation: Formation of 3-Bromo-5-fluoro-2-nitrobenzoic acid.

Scientific Research Applications

3-Bromo-5-fluoro-2-nitrotoluene is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and inhibition.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-2-nitrotoluene involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron transfer reactions, while the bromine and fluorine atoms can engage in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-nitrotoluene
  • 5-Fluoro-2-nitrotoluene
  • 3-Bromo-5-chloro-2-nitrotoluene

Uniqueness

3-Bromo-5-fluoro-2-nitrotoluene is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interactions compared to similar compounds. The combination of these substituents makes it a valuable intermediate in organic synthesis and research.

Properties

Molecular Formula

C7H5BrFNO2

Molecular Weight

234.02 g/mol

IUPAC Name

1-bromo-5-fluoro-3-methyl-2-nitrobenzene

InChI

InChI=1S/C7H5BrFNO2/c1-4-2-5(9)3-6(8)7(4)10(11)12/h2-3H,1H3

InChI Key

HEQRANQEOUBDLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])Br)F

Origin of Product

United States

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